molecular formula C7H6ClNO2 B123212 4-Amino-2-chlorobenzoic acid CAS No. 2457-76-3

4-Amino-2-chlorobenzoic acid

Cat. No. B123212
CAS RN: 2457-76-3
M. Wt: 171.58 g/mol
InChI Key: MBDUKNCPOPMRJQ-UHFFFAOYSA-N
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Description

4-Amino-2-chlorobenzoic acid is a compound that can be derived from the chlorination of 4-aminobenzoic acid. It is a part of the benzoic acid family, which is known for its wide range of applications in the pharmaceutical and chemical industries. The compound's structure includes an amino group and a chloro substituent on the benzene ring, which significantly influences its chemical behavior and properties .

Synthesis Analysis

The synthesis of chlorinated benzoic acid derivatives, such as 4-amino-2-chlorobenzoic acid, can be achieved through direct chlorination reactions. For instance, chlorination of 4-acetylaminobenzoic acid yields 4-acetylamino-3,5-dichlorobenzoic acid, which can be further saponified to produce 4-amino-3,5-dichlorobenzoic acid. This method demonstrates the feasibility of introducing chlorine atoms into the benzoic acid framework [5

Scientific Research Applications

Solubility and Thermodynamic Properties

The solubility of 2-amino-4-chlorobenzoic acid in various organic solvents and its thermodynamic properties have been extensively studied. Research indicates that the solubility of this compound in solvents increases with temperature, and the solubility values are best correlated with the modified Apelblat equation. Additionally, thermodynamic parameters such as mixing Gibbs energy, mixing enthalpy, and mixing entropy have been determined to facilitate the optimization of purification processes for this compound (Li et al., 2017).

Metal Complex Synthesis and Antimicrobial Activity

2-amino-4-chlorobenzoic acid has been used in the synthesis of Schiff base ligands, which are then used to prepare mononuclear metal complexes. These complexes have been subjected to various characterizations, revealing non-electrolytic nature and coordination in a terdentate manner with metal ions. The antimicrobial activity of these complexes has been compared with known antibiotics, demonstrating their potential in combating microbial threats (El–Wahab, 2007).

Photodecomposition and Environmental Relevance

The photodecomposition behavior of chlorobenzoic acids, including 4-amino-2-chlorobenzoic acid, has been studied, revealing that ultraviolet irradiation can lead to the replacement of chlorine with hydroxyl and hydrogen. This information is crucial in understanding the environmental fate and behavior of these compounds (Crosby & Leitis, 1969).

Anti-biofilm Activity and Computational Studies

Recent studies have explored the quorum sensing inhibition effects of 4-amino-2-chlorobenzoic acid. Computational approaches, including molecular docking, have been employed to support the structural data of these molecules and to investigate their biological activities, revealing their potential in addressing resistant bacteria (Kınaytürk et al., 2022).

Dehydration Kinetics in Lanthanide Complexes

The kinetics of dehydration of lanthanide(III) 2-amino-4-chlorobenzoates have been studied under non-isothermal conditions. This research provides insights into the dehydration processes governed by diffusion, highlighting the compound's relevance in the field of inorganic chemistry (Sikorska, 1999).

Safety And Hazards

4-Amino-2-chlorobenzoic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and personal protective equipment should be worn .

properties

IUPAC Name

4-amino-2-chlorobenzoic acid
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InChI

InChI=1S/C7H6ClNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDUKNCPOPMRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
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DSSTOX Substance ID

DTXSID9062431
Record name Benzoic acid, 4-amino-2-chloro-
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Molecular Weight

171.58 g/mol
Source PubChem
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Product Name

4-Amino-2-chlorobenzoic acid

CAS RN

2457-76-3
Record name 4-Amino-2-chlorobenzoic acid
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Record name 2-Chloro-4-aminobenzoic acid
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Record name 4-AMINO-2-CHLOROBENZOIC ACID
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Synthesis routes and methods

Procedure details

In ethanol (250 mL) was dissolved 100 g (F.W. 201.57, 496 mmol) of 2-chloro-4-nitrobenzoic acid (1) and after replacing with argon, a 10% palladium carbon catalyst (4.0+1.5 g) was added thereto. After replacing with hydrogen, the mixture was stirred at room temperature for 72 hours. The formed crystal was dissolved with acetone and filtered to remove the catalyst. The solvent was distilled under reduced pressure to quantitatively obtain 88 g of the target 4-amino-2-chlorobenzoic acid (2).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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100 g
Type
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Reaction Step Three
Quantity
250 mL
Type
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Reaction Step Three
Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
119
Citations
MH Khan, IU Khan, M Akkurt - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The title compound, C7H6ClNO2, crystallizes with two roughly planar molecules in the asymmetric unit (rms deviations = 0.073 and 0.074 Å). The amine H atoms of the two molecules …
Number of citations: 2 scripts.iucr.org
N Kaya Kinaytürk, H Oturak - Acta Physica Polonica A, 2016 - bibliotekanauki.pl
The structure and spectroscopic data of the molecules in the ground state were calculated using density functional theory employing B3LYP/6-311++G(d,p) basis set. The dipol moment, …
Number of citations: 12 bibliotekanauki.pl
G Menon, B Norris, J Webster - Journal of pharmaceutical sciences, 1984 - Elsevier
… 4-amino-2-chlorobenzoic acid (degradation product) each at the 1% level in the bulk drug. The compendia1 limits for 4-amino-2-chlorobenzoic acid … 4-amino2-chlorobenzoic acid as the …
Number of citations: 3 www.sciencedirect.com
ZW She, DC Mays, AL Sagone Jr, WB Davis - Free Radical Biology and …, 1997 - Elsevier
… These results were further substantiated by comparison with the 1 H-NMR of the model compound (and potential product) 4-amino-2-chlorobenzoic acid (data not shown). Thus, the …
Number of citations: 12 www.sciencedirect.com
JM Los, RF Rekker… - Recueil des Travaux …, 1967 - Wiley Online Library
Rates of decarboxylation have been determined of the following substituted 4‐aminobenzoic acids 2‐H‐, 2‐CH 3 ‐, 2‐Cl‐, 2‐Br‐, 2‐NO 2 ‐, 2‐OH‐, 2‐OCH 3 ‐, 3‐Br‐, 2,6‐(CH 3 ) 2 ‐, 2,…
Number of citations: 10 onlinelibrary.wiley.com
BC Corke, CG Carlson, WD Dettbarn - Anesthesiology, 1984 - europepmc.org
… ) M solution of a 2-CP metabolite, 4-amino-2-chlorobenzoic acid, no nerve blockade was produced. … Although pretreatment with either 2-CP or 4-amino-2-chlorobenzoic acid significantly …
Number of citations: 43 europepmc.org
A Weizmann - Journal of the American Chemical Society, 1949 - ACS Publications
… In ethyl acetate, the acid and theethyl ester absorbed 3 moles of hydrogenin twenty-four and three hours, respectively, and gave 4-amino-2-chlorobenzoic acid (from toluene, m. …
Number of citations: 10 pubs.acs.org
SJ Childress, MG Cordasco, OJ Plekss… - Journal of the American …, 1954 - ACS Publications
… It was therefore of interest to prepare a series of esters of 4-amino-2-chlorobenzoic acid and various … of 4-amino-2-chlorobenzoic acid, 30 g. of 1-bromobutane and 13.2 g. of potassium …
Number of citations: 11 pubs.acs.org
EF Rogers, RL Clark, HJ Becker… - Proceedings of the …, 1964 - journals.sagepub.com
Preparations of the 4-amino, 4-acetamido and 4-benzamido derivatives of methyl-2-ethoxybenzoate and of 4-amino-2-ethylaminobenzoic acid are reported. 2. Anti-coccidial activity is …
Number of citations: 31 journals.sagepub.com
MM Hashemi, D Ghazanfari, Y Ahmadibeni… - Synthetic …, 2005 - Taylor & Francis
… 14 h to extract the probable unreacted 4‐amino‐2‐chlorobenzoic acid. Then, it was filtered and … ‐gel‐supported 4‐amino‐2‐chlorobenzoic acid. 4‐Amino‐2‐chlorobenzoic acid (2.04 g, …
Number of citations: 8 www.tandfonline.com

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